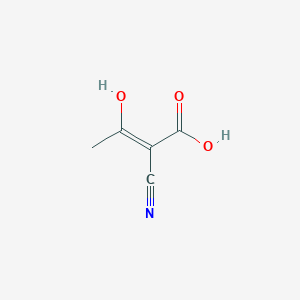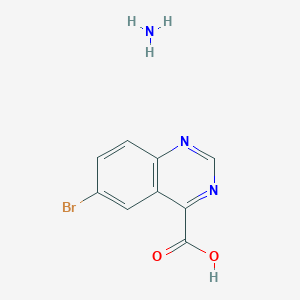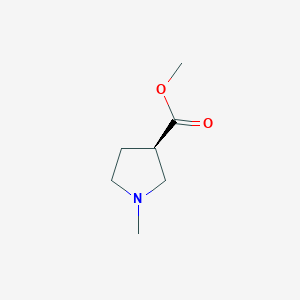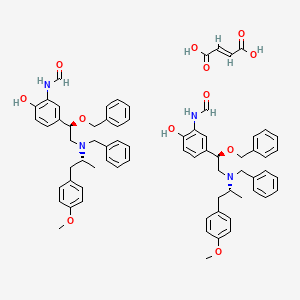
N-(5-((R)-2-(benzyl((R)-1-(4-methoxyphenyl)propan-2-yl)amino)-1-(benzyloxy)ethyl)-2-hydroxyphenyl)formamide hemifumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,O-Dibenzylated formoterol: is a chemical compound with the molecular formula C33H36N2O4 and a molecular weight of 524.6 g/mol . It is an advanced intermediate used in the preparation of formoterol hemifumarate, a potent, selective, and long-acting beta2-adrenoceptor agonist . This compound is known for its role in the synthesis of formoterol, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N,O-Dibenzylated formoterol involves several steps. One common method includes the extraction of the protected (N,O-dibenzylated) formoterol base using ethyl acetate and ammonia . The process typically involves the following steps:
Protection: The formoterol base is protected by benzylation.
Extraction: The protected formoterol base is extracted using a mixture of ethyl acetate and ammonia.
Purification: The extracted compound is purified to obtain N,O-Dibenzylated formoterol.
Industrial Production Methods: Industrial production of N,O-Dibenzylated formoterol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,O-Dibenzylated formoterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of formoterol derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N,O-Dibenzylated formoterol has several scientific research applications, including:
Wirkmechanismus
N,O-Dibenzylated formoterol exerts its effects by acting as a beta2-adrenoceptor agonist. It binds to beta2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This mechanism is similar to that of formoterol, which is used to treat asthma and COPD by relaxing the airway muscles and improving airflow .
Vergleich Mit ähnlichen Verbindungen
Formoterol: A long-acting beta2-agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting beta2-agonist with a similar mechanism of action.
Albuterol: A short-acting beta2-agonist used for quick relief of asthma symptoms.
Uniqueness: N,O-Dibenzylated formoterol is unique due to its role as an intermediate in the synthesis of formoterol hemifumarate. Its specific chemical structure allows for the selective and long-acting effects of formoterol, making it a valuable compound in medicinal chemistry and pharmaceutical production .
Eigenschaften
Molekularformel |
C70H76N4O12 |
|---|---|
Molekulargewicht |
1165.4 g/mol |
IUPAC-Name |
N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-phenylmethoxyethyl]-2-hydroxyphenyl]formamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C33H36N2O4.C4H4O4/c2*1-25(19-26-13-16-30(38-2)17-14-26)35(21-27-9-5-3-6-10-27)22-33(39-23-28-11-7-4-8-12-28)29-15-18-32(37)31(20-29)34-24-36;5-3(6)1-2-4(7)8/h2*3-18,20,24-25,33,37H,19,21-23H2,1-2H3,(H,34,36);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*25-,33+;/m11./s1 |
InChI-Schlüssel |
KZKVNIHAZLPNQX-DSUHOICQSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)OCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


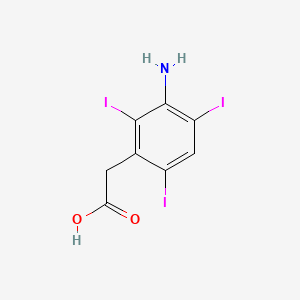

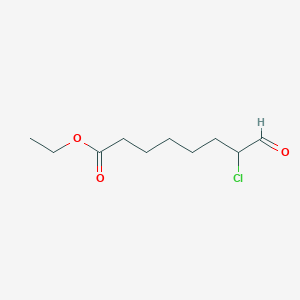
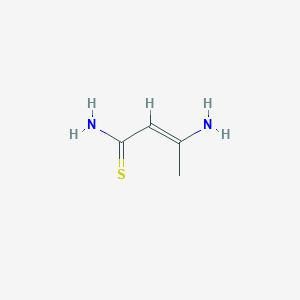

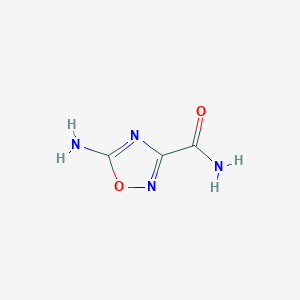
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
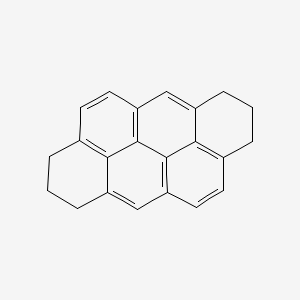
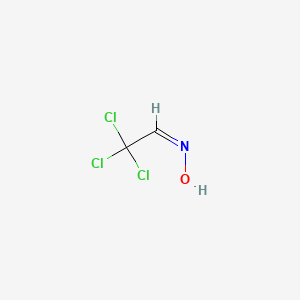
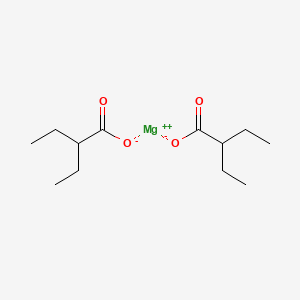
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
